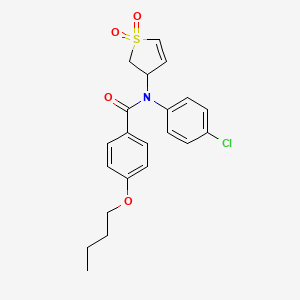

![molecular formula C22H18ClN5OS B2965504 Methyl {[6-{[(4-cyanophenyl)sulfonyl]amino}-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate CAS No. 1207047-55-9](/img/structure/B2965504.png)

Methyl {[6-{[(4-cyanophenyl)sulfonyl]amino}-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

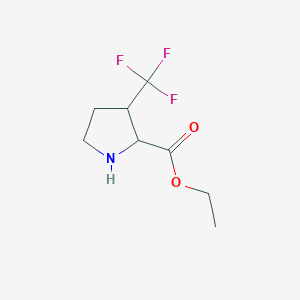

“Methyl {[6-{[(4-cyanophenyl)sulfonyl]amino}-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate” is a complex organic compound. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . Quinoline is a weak tertiary base, forming salts with acids and exhibiting reactions similar to those of other aromatic compounds such as benzene and pyridine .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The quinoline ring system is a key structural feature, which is an aromatic nitrogen-containing heterocyclic compound .Scientific Research Applications

Interaction Studies

One study explored the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, focusing on the effect of temperature and concentration on these interactions. Through volumetric and acoustic properties analyses, the researchers aimed to understand solute-solute, solute-solvent, and solvent-solvent interactions in these mixtures (Raphael, Bahadur, & Ebenso, 2015).

Synthesis and Characterization

Another research effort focused on the synthesis and characterization of new N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines and 4‐Aryl‐5‐((quinolin‐8‐yloxy)methyl)‐2H‐1,2,4‐triazole‐3(4H)‐thiones. This study highlighted the potential of quinoline derivatives in the development of new compounds with possible applications in materials science or pharmacology (Saeed, Abbas, Ibrar, & Bolte, 2014).

Chemical Transformations

Research into the chemical transformations of 3-amino-2-quinolones aimed to discover new antimalarial drugs. The exploration of chemical properties and reactions, such as acylation and condensation, of quinolin-2-one derivatives demonstrates the relevance of quinoline compounds in medicinal chemistry and drug development (Asías, Bruno, Dominici, Bollini, & Gaozza, 2003).

Synthesis of Ionic Liquids

A study on the solvent-free catalyzed aminolysis of 1,2-epoxides by 2-picolylamine, leading to the synthesis of ionic liquids, includes the use of quinoline derivatives. This research highlights the importance of quinoline compounds in the development of new, environmentally friendly ionic liquids with potential applications in green chemistry (Fringuelli, Pizzo, Tortoioli, & Vaccaro, 2004).

Mechanism of Action

The mechanism of action would depend on the specific biological or pharmacological activity of the compound. Quinoline derivatives are known to exhibit a wide range of activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

properties

IUPAC Name |

1-(2-chlorophenyl)-N-[(4-methylsulfanylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5OS/c1-30-17-10-8-15(9-11-17)13-25-22(29)20-21(16-5-4-12-24-14-16)28(27-26-20)19-7-3-2-6-18(19)23/h2-12,14H,13H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJMEVLCTUZTBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2965424.png)

![N-[4-({2-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]hydrazino}sulfonyl)phenyl]acetamide](/img/structure/B2965427.png)

![2-chloro-6-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2965430.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2965432.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2965433.png)

![N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide](/img/structure/B2965442.png)